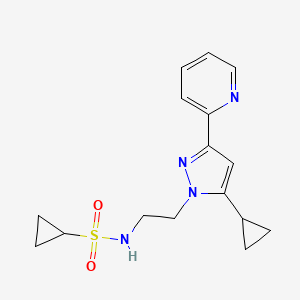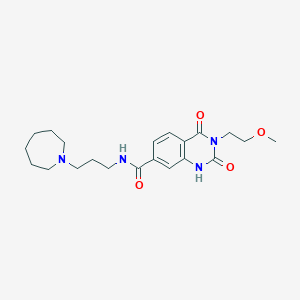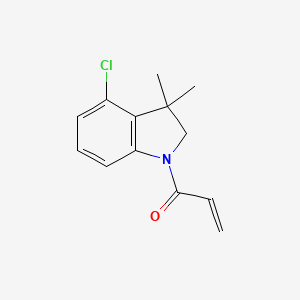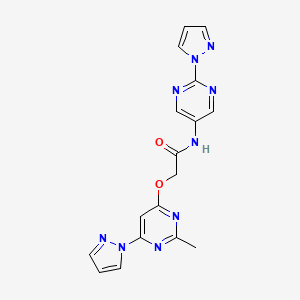![molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6](/img/structure/B2872163.png)
2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" .
Synthesis Analysis
This compound has been synthesized through conventional reactions with metallic (II) salts, leading to the formation of novel multidimensional complexes . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been used in the synthesis of various complexes, showing different and unusual coordination modes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has synthesized novel derivatives of the pyrimidine ring, specifically incorporating the 1,2,4-triazolo[1,5-a]pyrimidine structure, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds were evaluated with respect to a minimum inhibitory concentration (MIC) reference, indicating potential use in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds were tested in vitro for their effectiveness against various microbial pathogens, showcasing their potential as a base for developing new antimicrobial and antifungal treatments (Komykhov et al., 2017).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various methods, including X-ray diffraction, spectroscopy, and DFT calculations. These studies not only help understand the chemical and physical properties of these compounds but also lay the groundwork for further applications in materials science and chemistry (Massari et al., 2017).
Antitumor and Antimicrobial Potentials
Some derivatives have been prepared as potential antimicrobial and antitumor agents. While showing promising antimicrobial activity, these studies noted that the compounds did not exhibit appreciable antitumor activity, highlighting the specificity of their biological interactions and the importance of structural features in determining their activity (Said et al., 2004).
Heterocyclic Compound Synthesis
The chemical scaffold of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a basis for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agricultural chemicals. This includes the synthesis of compounds with potential anti-inflammatory and antimicrobial activities, demonstrating the versatility and importance of this chemical structure in medicinal chemistry and drug design (Aggarwal et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLLJVANRKUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2872080.png)
![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)
![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)
![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)
![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)


